N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxypiperidinyl group and a pyrrolidine ring with a propyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the hydroxypiperidinyl group. The pyrrolidine ring is then synthesized and attached to the pyrimidine core. The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and water.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-methylpyrrolidin-3-yl]acetamide
- N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-ethylpyrrolidin-3-yl]acetamide
Uniqueness
N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-4-14-10-23(11-16(14)21-13(2)24)18-9-17(19-12-20-18)22-7-5-15(25)6-8-22/h9,12,14-16,25H,3-8,10-11H2,1-2H3,(H,21,24)/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCMPRKJQDSJP-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C2=NC=NC(=C2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C)C2=NC=NC(=C2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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